4-Trifluoromethoxybenzoic Acid-D4
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Overview
Description
4-(Trifluoromethoxy)benzoic acid-d4 is a deuterium-labeled derivative of 4-(Trifluoromethoxy)benzoic acid. The incorporation of deuterium atoms in place of hydrogen atoms makes this compound particularly useful in various scientific research applications, especially in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzoic acid-d4 typically involves the deuteration of 4-(Trifluoromethoxy)benzoic acid. One common method includes the reaction of 4-(Trifluoromethoxy)benzonitrile with deuterated water (D2O) under acidic conditions to yield the deuterated acid . The reaction conditions often require a catalyst and controlled temperature to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)benzoic acid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzoic acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Trifluoromethoxy)benzoic acid-d4 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: In drug development to study pharmacokinetics and metabolic stability.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzoic acid-d4 involves its incorporation into biological systems where it acts as a stable isotope tracer. The deuterium atoms provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This helps in understanding the metabolic pathways and pharmacokinetics of drugs .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzoic acid: The non-deuterated version of the compound.
4-(Trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethoxy)benzyl alcohol: Contains a benzyl alcohol group instead of a carboxylic acid
Uniqueness
4-(Trifluoromethoxy)benzoic acid-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in tracking and studying metabolic processes. This makes it particularly valuable in drug development and pharmacokinetic studies .
Properties
Molecular Formula |
C8H5F3O3 |
---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i1D,2D,3D,4D |
InChI Key |
RATSANVPHHXDCT-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC(F)(F)F)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.